(E)-3-(cyclohex-1-en-1-yl)acrylic acid CAS 56453-88-4 properties
(E)-3-(cyclohex-1-en-1-yl)acrylic acid CAS 56453-88-4 properties
An In-depth Technical Guide to (E)-3-(cyclohex-1-en-1-yl)acrylic acid
Foreword for the Research Professional: This document serves as a comprehensive technical guide for (E)-3-(cyclohex-1-en-1-yl)acrylic acid (CAS 56453-88-4). It is structured to provide not just raw data, but a synthesized understanding of the compound's properties, reactivity, and potential applications, grounded in established chemical principles. As a bifunctional molecule incorporating both a reactive α,β-unsaturated carboxylic acid and a cyclohexene moiety, it represents a versatile building block for organic synthesis. This guide moves from fundamental physicochemical properties to proposed synthetic strategies and potential reactivity, offering a robust resource for its application in research and development.
Core Physicochemical & Structural Properties
(E)-3-(cyclohex-1-en-1-yl)acrylic acid is a solid at room temperature, with key identifiers and properties summarized below. This data provides the foundational knowledge for its handling, purification, and use in synthetic applications.[1]
| Property | Value | Source(s) |
| CAS Number | 56453-88-4 | [1][2] |
| Molecular Formula | C₉H₁₂O₂ | [3][4] |
| Molecular Weight | 152.19 g/mol | [1] |
| IUPAC Name | (2E)-3-(cyclohex-1-en-1-yl)prop-2-enoic acid | [4] |
| Synonyms | (E)-3-(1-cyclohexenyl)acrylic acid, trans-2-(1-cyclohexenyl)acrylic acid | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 114-116 °C | [5] |
| Boiling Point | 311.1 °C (Predicted, at 760 mmHg) | [5] |
| Density | 1.186 g/cm³ (Predicted) | [5] |
| InChI Key | HTBJZZUJRAWYLX-VOTSOKGWSA-N | [3][4] |
Spectroscopic Profile and Characterization
While experimentally derived spectra for this specific compound are not widely published, a detailed analysis of its structure allows for the prediction of its key spectroscopic features. This is crucial for reaction monitoring and structural confirmation.
Expected Nuclear Magnetic Resonance (NMR) Signatures
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¹H NMR: The proton NMR spectrum is expected to be distinguished by several key regions. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically >10 ppm. The two vinylic protons of the acrylic acid moiety (-CH=CH-) would appear as doublets, with a large coupling constant (J > 15 Hz) characteristic of the trans (E) configuration. The olefinic proton on the cyclohexene ring (=CH-) would appear as a multiplet around 5.5-6.5 ppm. The allylic and aliphatic protons of the cyclohexene ring would appear as complex multiplets in the upfield region (approx. 1.5-2.5 ppm).
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¹³C NMR: The carbon NMR would be characterized by a carbonyl carbon (-C =O) signal around 170-175 ppm. The four sp² hybridized carbons (two from the acrylic chain and two from the cyclohexene ring) would resonate in the 120-150 ppm range. The remaining four sp³ hybridized carbons of the cyclohexene ring would appear in the upfield region, typically between 20-40 ppm.
Expected Infrared (IR) and Mass Spectrometry (MS) Data
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FTIR Spectroscopy: The IR spectrum would be dominated by a very broad O-H stretch from the carboxylic acid's hydrogen bonding, centered around 3000 cm⁻¹. A sharp and strong C=O stretch would be prominent around 1700-1725 cm⁻¹. The C=C stretching vibrations from both the acrylic and cyclohexene groups would appear in the 1600-1650 cm⁻¹ region.[6] The C-O stretching of the carboxylic acid would also be visible around 1200-1300 cm⁻¹.
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Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 152. Subsequent fragmentation could involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the cyclohexene ring. Predicted high-resolution mass spectrometry data for the protonated molecule [M+H]⁺ is 153.09100.[3]
Proposed Synthesis Route: Knoevenagel-Doebner Condensation
While specific literature detailing the synthesis of (E)-3-(cyclohex-1-en-1-yl)acrylic acid is scarce, its structure strongly suggests a logical and efficient synthetic pathway via the Knoevenagel-Doebner condensation.[7] This classic carbon-carbon bond-forming reaction is ideal for synthesizing α,β-unsaturated acids from aldehydes.
Causality and Strategic Choice
The Knoevenagel-Doebner modification involves the reaction of an aldehyde (cyclohex-1-ene-1-carbaldehyde) with malonic acid in the presence of a weak base, such as pyridine or piperidine.[8] This method is chosen for several reasons:
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High Stereoselectivity: The reaction conditions typically favor the formation of the thermodynamically more stable E-isomer, which is the desired product.
-
Mild Conditions: The reaction proceeds under relatively mild heating, preventing degradation of the starting materials or product.
-
High Atom Economy: The primary byproduct is carbon dioxide and water, making it an efficient transformation.
Caption: Key reaction pathways for the title compound.
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At the Carboxylic Acid: Standard transformations such as esterification with alcohols under acidic catalysis and amide formation with amines using coupling agents are readily achievable.
-
At the α,β-Unsaturated System: This electron-poor double bond is susceptible to Michael (conjugate) addition by various nucleophiles. Furthermore, it can undergo free-radical polymerization , making it a potentially valuable monomer for creating specialty polymers with pendant cyclohexene groups. [9]3. At the Cyclohexene Double Bond: This isolated, more electron-rich double bond can be selectively targeted under different conditions. Reactions include catalytic hydrogenation to yield the saturated cyclohexyl derivative, epoxidation , or halogenation .
Potential Applications
Based on its structure and reactivity, (E)-3-(cyclohex-1-en-1-yl)acrylic acid is a promising candidate for several fields:
-
Polymer and Materials Science: As a functional monomer, its incorporation into polymer chains could introduce hydrophobicity and a site for post-polymerization modification via the cyclohexene double bond. [10]* Pharmaceutical Synthesis: The acrylic acid scaffold is present in numerous bioactive molecules. This compound could serve as an intermediate for more complex drug candidates, analogous to its nitro-substituted counterparts which are explored in medicinal chemistry. [5][11]* Fragrance and Flavor Industry: Structurally similar molecules, such as (E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylic acid, are used as building blocks for synthetic aroma chemicals. [12]This suggests potential for the title compound in related synthetic pathways.
Safety, Handling, and Storage
Proper handling of (E)-3-(cyclohex-1-en-1-yl)acrylic acid is essential for laboratory safety. It is classified as harmful. [1][13]
GHS Hazard Information
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
Data sourced from multiple suppliers and may vary slightly. [13]
Handling and Storage Protocol
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: Handle as a solid powder. Avoid creating dust. Use appropriate tools (spatulas) for weighing and transferring.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C. 5. Spill Management: In case of a spill, cordon off the area. Wearing appropriate PPE, sweep up the solid material carefully to avoid creating dust and place it in a sealed container for chemical waste disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
References
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Royal Society of Chemistry. (n.d.). H - Rsc.org. Retrieved February 25, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of cyclohexyl methacrylate from methacrylic acid and cyclohexene over resin catalyst | Request PDF. Retrieved February 25, 2026, from [Link]
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Royal Society of Chemistry. (2019). Supplementary Information. Retrieved February 25, 2026, from [Link]
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ResearchGate. (2025). Synthesis of Polycyclic Acrylic Monomers. Retrieved February 25, 2026, from [Link]
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PMC. (n.d.). Exploring Acrylic Acid as an Oxirane Nucleophile: Direct Access to Poly(β‐Hydroxy .... Retrieved February 25, 2026, from [Link]
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MySkinRecipes. (n.d.). (E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylic acid. Retrieved February 25, 2026, from [Link]
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Penchev, P. N., & Nachkova, S. R. (2010). A database of assigned C-13 NMR spectra. Retrieved February 25, 2026, from [Link]
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PubChemLite. (n.d.). 3-(cyclohex-1-en-1-yl)acrylic acid. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). US2473544A - Polyalkyl-cyclohexanol acrylates.
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved February 25, 2026, from [Link]
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PubChem. (n.d.). 3-(Cyclohexen-1-yl)cyclohex-3-en-1-one. Retrieved February 25, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved February 25, 2026, from [Link]
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NIST WebBook. (n.d.). 3-Cyclohexene-1-carboxylic acid, methyl ester. Retrieved February 25, 2026, from [Link]
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PubChem. (n.d.). (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid. Retrieved February 25, 2026, from [Link]
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Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry, 84(10), 6465-6474. Retrieved February 25, 2026, from [Link]
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Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (n.d.). The Diels–Alder reaction has a preeminent position in organic synthesis. Retrieved February 25, 2026, from [Link]
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SciSpace. (2014). Catalytic routes towards acrylic acid, adipic acid and ε-caprolactam starting from biorenewables. Retrieved February 25, 2026, from [Link]
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NIST WebBook. (n.d.). 3-Cyclohexene-1-carboxylic acid. Retrieved February 25, 2026, from [Link]
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ResearchGate. (n.d.). FTIR spectrum of acrylic acid. Retrieved February 25, 2026, from [Link]
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KOPS. (2010). Direct Synthesis of Ethylene-Acrylic Acid Copolymers by Insertion Polymerization. Retrieved February 25, 2026, from [Link]
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Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved February 25, 2026, from [Link]
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MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). AU2003224672B2 - Macrocyclic compounds useful as pharmaceuticals.
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PMC. (n.d.). Highly Efficient Biobased Synthesis of Acrylic Acid. Retrieved February 25, 2026, from [Link]
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SpectraBase. (n.d.). Acrylic acid - Optional[FTIR] - Spectrum. Retrieved February 25, 2026, from [Link]
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